2-(3-Azetidinyl)pyrimidine dihydrochloride
Overview
Description
2-(3-Azetidinyl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C7H10N3Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H
. This code represents the molecular structure of the compound, indicating that it consists of a pyrimidine ring attached to an azetidine ring. Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 208.09 .Scientific Research Applications
Pyrimidine Analogs in Scientific Research
Antiviral and Antitumor Applications : Pyrimidine analogs, such as 2',3'-didehydro-3'-deoxythymidine (d4T), have shown potent in vitro activity against human immunodeficiency virus (HIV) and have been studied for their antiviral and antitumor properties. These compounds are investigated for their ability to inhibit reverse transcriptase and have potential applications in treating AIDS or AIDS-related complex (ARC) (Browne et al., 1993).
Cancer Treatment : Pyrimidine analogs like 5-azacytidine have hypomethylating and antileukemia activity, showing survival benefits in patients with high-risk myelodysplastic syndrome (MDS) and activity in the treatment of acute myelogenous leukemia (AML). Research into oral formulations of these compounds aims to facilitate dosing and potentially maximize their pharmacologic action (Garcia-Manero et al., 2008).
Metabolic Pathway Studies : Dihydropyrimidine dehydrogenase (DPD) deficiency studies highlight the importance of pyrimidine metabolism in various disorders. DPD is crucial for the catabolism of uracil and thymine into beta-alanine and beta-aminoisobutyric acid, respectively. Research in this area provides insights into genetic variations affecting pyrimidine metabolism and their clinical implications, including potential toxicity in cancer treatment with fluoropyrimidine drugs (van Kuilenburg et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(azetidin-3-yl)pyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFLLPDZOSIOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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